molecular formula C14H16N4OS B2751960 (3-(methylthio)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1797247-84-7

(3-(methylthio)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2751960
CAS No.: 1797247-84-7
M. Wt: 288.37
InChI Key: WOMMGZPUDPOHHL-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. Triazole rings are often found in compounds with various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Triazole rings can be formed using click chemistry, specifically the azide-alkyne Huisgen cycloaddition .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The triazole ring is planar and aromatic, contributing to the stability of the compound .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the utility of similar compounds in the synthesis and structural elucidation of complex molecules. For instance, studies have focused on synthesizing boric acid ester intermediates with benzene rings through multi-step substitution reactions. These compounds have been analyzed using various spectroscopic techniques (FTIR, NMR, mass spectrometry) and X-ray diffraction, revealing insights into their molecular structures, conformational analyses, and electronic properties. Density Functional Theory (DFT) has been employed to further investigate molecular electrostatic potential and frontier molecular orbitals, providing a deeper understanding of the compounds' physicochemical characteristics (Huang et al., 2021).

Crystallographic Analysis

Crystallographic studies have played a crucial role in verifying the structures of synthesized compounds. For example, the synthesis and characterization of specific compounds have been confirmed through X-ray diffraction studies, offering valuable information on their crystalline structures and potential isomorphism with similar molecular frameworks (Rajni Swamy et al., 2013).

Biological Activities and Potential Applications

While direct research on "(3-(methylthio)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone" and its explicit biological activities is scarce, related studies suggest the potential for investigating similar compounds' biological and pharmacological properties. This includes exploring their roles as intermediates in the synthesis of compounds with possible antimicrobial, anticancer, and enzyme inhibitory activities. Investigations into organotin(IV) complexes, for instance, have shown promising antibacterial activities, indicating the potential for drug development (Singh et al., 2016).

Properties

IUPAC Name

(3-methylsulfanylpyrrolidin-1-yl)-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-20-12-7-8-17(10-12)14(19)13-9-15-18(16-13)11-5-3-2-4-6-11/h2-6,9,12H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMMGZPUDPOHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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